molecular formula C5H11NO2 B14730863 N-(Ethoxymethyl)-N-methylformamide CAS No. 5129-80-6

N-(Ethoxymethyl)-N-methylformamide

Katalognummer: B14730863
CAS-Nummer: 5129-80-6
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: ODMFPPUQGSDIKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Ethoxymethyl)-N-methylformamide is an organic compound that belongs to the class of formamides It is characterized by the presence of an ethoxymethyl group and a methyl group attached to the nitrogen atom of the formamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(Ethoxymethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and scalability. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: N-(Ethoxymethyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products:

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted formamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(Ethoxymethyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the modification of biomolecules for studying biological processes.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(Ethoxymethyl)-N-methylformamide involves its interaction with various molecular targets. The ethoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor for the formation of active metabolites that exert specific effects on cellular pathways.

Vergleich Mit ähnlichen Verbindungen

    N-Methylformamide: Lacks the ethoxymethyl group, making it less versatile in certain reactions.

    N-Ethylformamide: Contains an ethyl group instead of an ethoxymethyl group, leading to different reactivity and applications.

    N-(Methoxymethyl)-N-methylformamide: Similar structure but with a methoxymethyl group, resulting in distinct chemical properties.

Uniqueness: N-(Ethoxymethyl)-N-methylformamide is unique due to the presence of both ethoxymethyl and methyl groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

5129-80-6

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

N-(ethoxymethyl)-N-methylformamide

InChI

InChI=1S/C5H11NO2/c1-3-8-5-6(2)4-7/h4H,3,5H2,1-2H3

InChI-Schlüssel

ODMFPPUQGSDIKK-UHFFFAOYSA-N

Kanonische SMILES

CCOCN(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.